Cas no 310418-55-4 ((2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide)

(2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide is a synthetic organic compound featuring a conjugated enamide moiety linked to a 1,3,4-thiadiazole scaffold. Its structural design combines a phenyl group with a prop-2-enamide chain, enhancing electronic delocalization and potential reactivity. The isopropyl-substituted thiadiazole ring contributes to steric and electronic modulation, making it a candidate for applications in medicinal chemistry and material science. The compound’s rigid framework and functional groups suggest utility as an intermediate in heterocyclic synthesis or as a pharmacophore in bioactive molecule development. Its stability and defined stereochemistry (E-configuration) facilitate precise modifications for targeted research applications.
(2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide structure
310418-55-4 structure
Product Name:(2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide
CAS No:310418-55-4
MF:C14H15N3OS
MW:273.353401422501
CID:6536902
Update Time:2025-05-28

(2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide
    • N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cinnamamide
    • 2-Propenamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-
    • Inchi: 1S/C14H15N3OS/c1-10(2)13-16-17-14(19-13)15-12(18)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17,18)
    • InChI Key: UAAGVSFYYCHMQM-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C(C)C)S1)(=O)C=CC1=CC=CC=C1

(2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide Pricemore >>

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Additional information on (2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide

Comprehensive Overview of (2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide (CAS No. 310418-55-4)

The compound (2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide (CAS No. 310418-55-4) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its thiadiazole core, combined with a propenamide moiety, makes it a versatile candidate for various applications. Researchers are particularly interested in its potential as a bioactive agent, given its ability to interact with biological targets. The compound's CAS number 310418-55-4 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature.

In recent years, the demand for heterocyclic compounds like (2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide has surged due to their role in drug discovery. The thiadiazole ring, a key feature of this molecule, is known for its pharmacological properties, including antimicrobial and anti-inflammatory effects. This aligns with current trends in personalized medicine and targeted therapy, where researchers seek compounds with high specificity and low toxicity. The compound's propenamide group further enhances its reactivity, making it a valuable building block in synthetic chemistry.

From an industrial perspective, CAS 310418-55-4 is often explored for its potential in advanced material synthesis. Its conjugated double bonds and aromatic systems contribute to its stability and electronic properties, which are desirable in organic electronics and photovoltaic applications. As sustainability becomes a global priority, the development of eco-friendly materials using such compounds is a hot topic. This molecule's adaptability positions it as a promising candidate for green chemistry initiatives.

One of the most frequently asked questions about (2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide revolves around its synthetic pathways. Researchers have developed multiple methods to synthesize this compound, often involving condensation reactions or catalytic processes. These methods are optimized for yield and purity, ensuring the compound meets the stringent requirements of pharmaceutical-grade applications. Additionally, its solubility and stability under various conditions are subjects of ongoing study, as these factors influence its practical utility.

The bioavailability and metabolic profile of CAS 310418-55-4 are also areas of active research. With the rise of computational chemistry and AI-driven drug design, scientists are increasingly using in silico models to predict the behavior of such compounds in biological systems. This approach accelerates the identification of potential therapeutic applications, reducing the need for extensive in vitro testing. The compound's molecular docking capabilities with various enzymes and receptors are being explored to unlock new drug candidates.

In conclusion, (2E)-3-phenyl-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylprop-2-enamide (CAS No. 310418-55-4) represents a fascinating intersection of chemistry and innovation. Its multifaceted properties make it a subject of interest across diverse fields, from drug development to material science. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

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